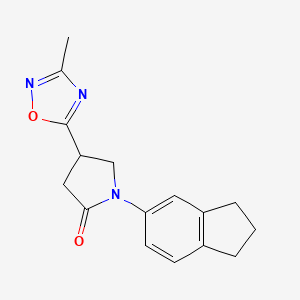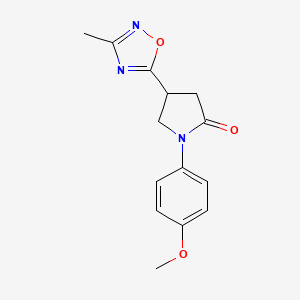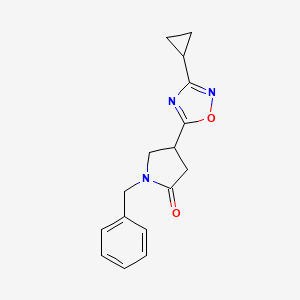![molecular formula C20H26N4O2 B6578902 1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea CAS No. 88421-17-4](/img/structure/B6578902.png)
1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea (CHPD) is a synthetic compound that has recently been studied for its potential applications in scientific research. CHPD is a derivative of the cyclohexylurea family of compounds and its structure is composed of a cyclohexyl group and a urea group connected by a propyl chain. CHPD has been extensively studied for its ability to act as a molecular scaffold for a variety of biological processes. In
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea has been studied for its potential applications in scientific research. It has been used as a scaffold molecule to study enzyme-inhibitor interactions and for the development of novel drugs and therapeutic agents. This compound has also been studied for its potential applications in drug delivery systems, as it has been shown to be able to form stable complexes with a variety of drug molecules. Additionally, this compound has been studied for its ability to bind and activate certain G-protein coupled receptors, which could be used to develop new drugs that target these receptors.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea is not yet fully understood. However, it is believed that this compound binds to certain enzymes and G-protein coupled receptors, which results in the inhibition or activation of these proteins. Additionally, this compound has been shown to form stable complexes with a variety of drug molecules, which allows it to be used as a drug delivery system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to bind to certain enzymes and G-protein coupled receptors, which could lead to the inhibition or activation of these proteins. Additionally, this compound has been shown to form stable complexes with a variety of drug molecules, which could lead to increased bioavailability of the drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, this compound is a relatively small molecule, which allows it to be used as a scaffold molecule for a variety of biological processes. However, this compound also has some limitations. For example, it is not very stable in aqueous solutions and can be degraded by enzymes. Additionally, the mechanism of action of this compound is not yet fully understood, which limits its potential applications.
Zukünftige Richtungen
The potential applications of 1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea in scientific research are vast and there are many possible future directions for research. One area of research that could be explored is the development of novel drugs and therapeutic agents based on this compound. Additionally, further research could be done to understand the mechanism of action of this compound and its ability to form stable complexes with a variety of drug molecules. Additionally, research could be done to investigate the potential of this compound to bind and activate certain G-protein coupled receptors. Finally, further research could be done to investigate the biochemical and physiological effects of this compound in order to better understand its potential applications in drug delivery systems.
Synthesemethoden
1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea can be synthesized through a two-step process. The first step involves the formation of the cyclohexylurea precursor, which is formed by reacting cyclohexylamine with ethyl chloroformate in the presence of triethylamine. The second step involves the substitution of the ethyl group of the cyclohexylurea precursor with a 3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl group. This reaction is accomplished by reacting the cyclohexylurea precursor with 3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl bromide in the presence of potassium carbonate.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-19-13-12-18(16-8-3-1-4-9-16)23-24(19)15-7-14-21-20(26)22-17-10-5-2-6-11-17/h1,3-4,8-9,12-13,17H,2,5-7,10-11,14-15H2,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFCJBHSLGQDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656755 |
Source


|
| Record name | N-Cyclohexyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88421-17-4 |
Source


|
| Record name | N-Cyclohexyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578825.png)

![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)


![1-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578854.png)
![1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578865.png)
![1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578869.png)
![4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578881.png)
![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B6578887.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6578888.png)
![3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6578908.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6578923.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6578925.png)